N'-(3,4-dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound featuring an ethanediamide (oxamide) backbone. Its structure includes a 3,4-dimethylphenyl group attached to one nitrogen and a piperidin-4-yl moiety substituted with a furan-2-ylmethyl group on the other nitrogen. This compound is hypothesized to exhibit unique physicochemical and biological characteristics compared to related piperidine-based amides.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-5-6-18(12-16(15)2)23-21(26)20(25)22-13-17-7-9-24(10-8-17)14-19-4-3-11-27-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRORVVCRDYEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 356.4 g/mol. Its structure features a dimethylphenyl group and a piperidine ring substituted with a furan moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the piperidine and furan groups is thought to enhance this activity through interaction with cellular signaling pathways.
- Antimicrobial Properties : Preliminary tests suggest that the compound may possess antimicrobial effects against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Neuroprotective Effects : Some derivatives of piperidine are known for their neuroprotective properties. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but could offer insights into potential treatments for neurodegenerative diseases.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways associated with cell proliferation and survival .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth, although further studies are needed to confirm these interactions.
- Oxidative Stress Modulation : The compound might modulate oxidative stress levels within cells, contributing to its protective effects against apoptosis in healthy cells while promoting it in cancerous cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing context for understanding the potential effects of this compound:
Comparison with Similar Compounds
Halogenated and Methoxy Derivatives
Compounds such as N-(3,4-difluorophenyl)-N-(piperidin-4-yl)propionamide () and N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide () share a piperidine-amide scaffold but differ in aromatic substituents. Methoxy groups (e.g., 4-chloro-3-methoxy in ) may increase solubility via hydrogen bonding, whereas dimethyl groups could enhance steric hindrance, affecting receptor binding .
Fentanyl Analogs
Fentanyl derivatives like N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (4-Methoxybutyrylfentanyl, ) and para-chloroisobutyryl fentanyl () feature phenethyl-piperidine moieties linked to aromatic amides. These compounds prioritize μ-opioid receptor binding, whereas the target compound’s furan-methyl-piperidine group may alter receptor selectivity or pharmacokinetics due to furan’s aromaticity and reduced bulk compared to phenethyl chains .
Amide Backbone Modifications
The ethanediamide core of the target compound distinguishes it from mono-amide derivatives (e.g., propionamide or butanamide in –4 and 7). For example, N-(3,4-difluorophenyl)-N-(piperidin-4-yl)propionamide () lacks this feature, which may reduce its conformational rigidity compared to the target compound .
Piperidine Substituent Variations
Furan vs. Benzyl/Phenethyl Groups
The furan-2-ylmethyl group in the target compound contrasts with benzyl or phenethyl substituents in analogs like N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (). This could influence membrane permeability or metabolic stability .
Piperazine Derivatives
Compounds such as N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide () incorporate piperazine rings, which offer additional hydrogen-bonding sites. However, the target compound’s piperidine group may provide simpler synthetic accessibility and different pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
